molecular formula C12H22N2O2 B6315956 tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1895362-82-9

tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6315956
CAS No.: 1895362-82-9
M. Wt: 226.32 g/mol
InChI Key: REOIEUURJNTOIR-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1895362-82-9) is a bicyclic heterocyclic compound with a 2-azabicyclo[4.1.0]heptane core. Its molecular formula is C₁₂H₂₂N₂O₂, and it has a molecular weight of 226.32 g/mol . The structure features a tert-butyl carbamate (Boc) group at position 2 and an aminomethyl substituent at position 5 of the bicyclic scaffold. This compound is classified as a "heterocyclic building block," widely used in pharmaceutical research for fragment-based drug discovery due to its rigid three-dimensional geometry and functional versatility .

The bicyclo[4.1.0]heptane system introduces strain and conformational restriction, which can enhance binding specificity to biological targets. The aminomethyl group provides a primary amine for further derivatization, making it a valuable intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-8(7-13)9-6-10(9)14/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOIEUURJNTOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor in the presence of a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like diisopropylethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate serves as a valuable intermediate for the construction of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its bicyclic structure and functional groups can interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the desired biological effects.

Comparison with Similar Compounds

Bicyclo[4.1.0]heptane Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate 1895362-82-9 5-aminomethyl C₁₂H₂₂N₂O₂ 226.32 Primary amine for functionalization; rigid scaffold
tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate EN300-6987371 5-hydroxy C₁₁H₁₉NO₃ 213.28 Hydroxyl group for hydrogen bonding; reduced steric bulk
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate 2256715-14-5 5-amino C₁₀H₁₈N₂O₂ 198.27 Direct amino substituent; simpler structure for lead optimization
tert-Butyl 7-(furan-3-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (exo-186) N/A 7-furan-3-yl C₁₅H₂₁NO₃ 263.34 Aromatic substituent for π-π interactions; used in boron-based drug discovery
tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate 2387601-72-9 5-aminomethyl, 5-fluoro C₁₂H₂₁FN₂O₂ 244.31 Fluorine enhances metabolic stability; dual functionalization

Key Observations :

  • The aminomethyl group in the target compound offers a reactive handle absent in hydroxy or amino analogs, enabling conjugation with carboxylic acids or carbonyl-containing moieties.
  • Furan-substituted derivatives (e.g., exo-186) demonstrate the scaffold’s adaptability for incorporation into boronate esters, useful in Suzuki-Miyaura cross-coupling reactions .

Bicyclo[2.2.1]heptane Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 207405-59-2 6-hydroxy C₁₁H₁₉NO₃ 213.28 Smaller [2.2.1] core; hydroxyl at bridgehead position
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 5-oxo C₁₁H₁₇NO₃ 211.26 Ketone group for Schiff base formation; planar geometry at C5
tert-Butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1256107-32-0 5-amino C₁₁H₂₀N₂O₂ 212.29 Stereospecific amino group; chiral centers influence receptor binding

Key Observations :

  • The bicyclo[2.2.1]heptane system is more strained than [4.1.0], leading to distinct conformational preferences.
  • Stereochemistry (e.g., 1S,4S,5S in CAS 1256107-32-0) is critical for biological activity, as seen in enzyme inhibitors targeting chiral active sites .

Functional Group Comparison

Aminomethyl vs. Hydroxy/Amino Groups

  • Aminomethyl (target compound): Enhances solubility in aqueous media (pKa ~9–10) and enables amide bond formation. Superior to simple amino groups (e.g., CAS 2256715-14-5) due to extended linker flexibility .
  • Hydroxy (CAS 207405-59-2) : Participates in hydrogen bonding but lacks nucleophilicity, limiting reactivity .
  • Ketone (CAS 198835-06-2): Useful for condensation reactions but requires stabilization to avoid undesired enolization .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with the formation of the bicyclic framework followed by functionalization. Key steps include:

  • Cyclization : Use of bicyclic precursors (e.g., 2-azabicyclo[4.1.0]heptane derivatives) under basic conditions to form the core structure .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, requiring anhydrous solvents (e.g., dry ether) and catalysts like Pd/C .
  • Protection/Deprotection : tert-Butyloxycarbonyl (Boc) groups are commonly used for amine protection, with deprotection achieved using trifluoroacetic acid (TFA) .

Q. Optimization Tips :

  • Temperature control (0–25°C) minimizes side reactions during cyclization.
  • Solvent polarity (e.g., THF vs. DCM) affects reaction rates and selectivity .

Q. How should researchers characterize this compound, and which spectroscopic techniques are most effective?

Characterization requires a combination of methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C12_{12}H22_{22}N2_2O2_2, MW 226.32) .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm the carbamate and amine groups .

Data Interpretation : Cross-reference with computed spectra (e.g., PubChem data) to resolve ambiguities in stereochemistry .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Thermal Stability : Stable at room temperature but degrades above 150°C. Store at 2–8°C for long-term preservation .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the bicyclic framework .
  • Solvent Compatibility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .
ConditionStability OutcomeReference
pH 7.4 (buffer)Stable for 48 hours
40°C (dry)<5% degradation over 7 days
0.1 M HClRapid Boc deprotection

Q. How can researchers explore the biological activity of this compound, given its structural complexity?

  • Target Identification : Use molecular docking to predict interactions with enzymes/receptors (e.g., neurotransmitter targets) .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against serine proteases or kinases using fluorogenic substrates .
    • Cellular Uptake : Label with fluorescent tags (e.g., FITC) to monitor permeability in Caco-2 cells .

Pitfalls : False positives may arise due to non-specific binding; include control compounds with similar scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric syntheses?

  • Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation steps to achieve >90% ee .
  • Solvent Effects : Polar solvents (e.g., MeOH) enhance stereoselectivity by stabilizing transition states .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to separate enantiomers during esterification .

Case Study : A 2020 synthesis achieved 94% ee using (R)-DM-BINAP and H2_2 at 50 psi .

Q. What role does the bicyclo[4.1.0]heptane scaffold play in modulating pharmacokinetic properties?

  • Conformational Restriction : The rigid scaffold reduces entropy loss upon binding, improving affinity for targets like GPCRs .
  • Metabolic Stability : Resistance to CYP450 oxidation due to steric hindrance around the amine group .
  • Bioavailability : LogP ~1.8 (calculated) suggests moderate permeability, but the aminomethyl group enhances solubility .

Q. Comparative Data :

PropertyBicyclo[4.1.0] ScaffoldAcyclic Analog
Plasma Half-life (rat)4.2 hours1.5 hours
IC50_{50} (nM)12 ± 2220 ± 30

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Source Validation : Cross-check purity (≥97% by HPLC) and stereochemistry (via X-ray crystallography) .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile conflicting IC50_{50} values .

Example : Discrepancies in serotonin receptor binding (Kd_d = 8–120 nM) were traced to differences in radioligand purity .

Q. What computational strategies are effective for predicting the reactivity of functional groups in this compound?

  • DFT Calculations : Optimize transition states for aminomethylation steps using B3LYP/6-31G(d) .
  • MD Simulations : Simulate solvent interactions to predict hydrolysis rates in aqueous buffers .
  • Machine Learning : Train models on PubChem data to forecast regioselectivity in electrophilic substitutions .

Software Recommendations : Gaussian (DFT), GROMACS (MD), and Chemprop (ML) .

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

  • SAR Studies :
    • Replace tert-butyl with isopropyl to reduce steric bulk and improve solubility .
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the bicyclic ring to modulate electronic effects .
  • Prodrug Approaches : Mask the amine as a pivaloyloxymethyl (POM) ester to enhance absorption .

Validation : Test derivatives against panels of 100+ kinases or GPCRs to identify selectivity trends .

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